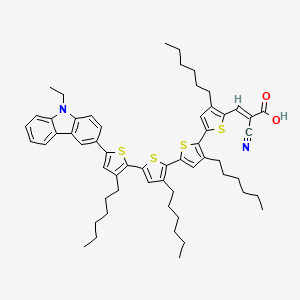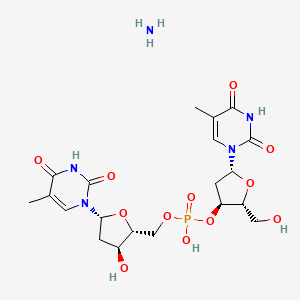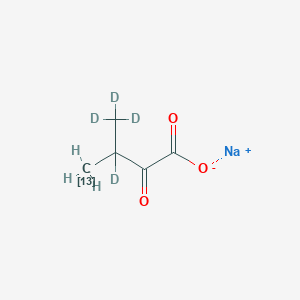
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is a labeled compound used primarily in scientific research. It is a derivative of alpha-ketoisovaleric acid, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate involves the incorporation of deuterium and carbon-13 isotopes into the alpha-ketoisovaleric acid framework. The process typically starts with the precursor compound, which undergoes isotopic exchange reactions to replace specific hydrogen atoms with deuterium. The carbon-13 isotope is introduced through a labeled methyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale isotopic exchange reactions under controlled conditions. The process requires specialized equipment to handle isotopes and ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and understand enzyme mechanisms.
Medicine: In metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its labeled isotopes. In NMR spectroscopy, the deuterium and carbon-13 isotopes provide distinct signals that help in elucidating molecular structures. The labeled compound can also be used to trace metabolic pathways, where its incorporation into biological systems allows researchers to track its transformation and interactions with various enzymes and metabolites.
Comparison with Similar Compounds
Sodium 3-methyl-2-oxobutanoate: A non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
Uniqueness: Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides more detailed information in NMR studies and allows for more precise tracing in metabolic studies compared to compounds labeled with only one isotope.
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
143.11 g/mol |
IUPAC Name |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3D; |
InChI Key |
WIQBZDCJCRFGKA-KDMRDBLJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


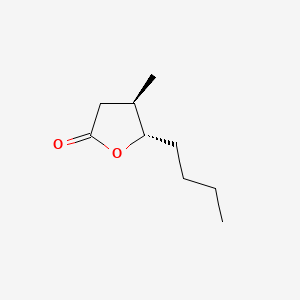
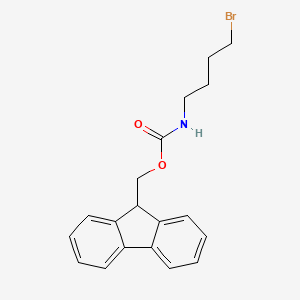
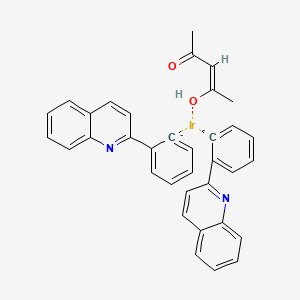



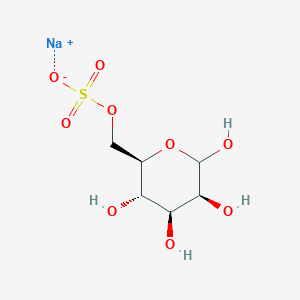
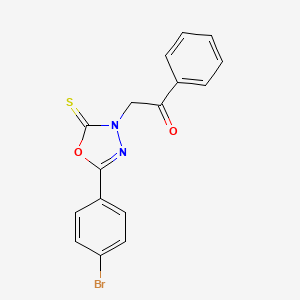
![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)
![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

